2,5-Dibromobenzoyl chloride
Overview
Description
2,5-Dibromobenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO. It is a derivative of benzoyl chloride, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
2,5-Dibromobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dibromobenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dibromobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dibromobenzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
2,5-Dibromobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-dibromobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2,5-Dibromobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl chloride: The parent compound, which lacks the bromine substituents.
2,4-Dibromobenzoyl chloride: A similar compound with bromine atoms at the 2 and 4 positions.
3,5-Dibromobenzoyl chloride: A compound with bromine atoms at the 3 and 5 positions.
The presence and position of bromine atoms in this compound confer unique reactivity and properties compared to these similar compounds .
Biological Activity
2,5-Dibromobenzoyl chloride is an aromatic compound characterized by the presence of bromine substituents on the benzene ring and a carbonyl chloride functional group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
- Chemical Formula : CHBrClO
- Molecular Weight : 267.37 g/mol
- Structure : The compound features a benzene ring with two bromine atoms at the 2 and 5 positions and a carbonyl chloride group.
Antibacterial Activity
Recent studies have demonstrated that derivatives of dibromobenzoyl chloride exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 4 µg/mL |
This compound | Escherichia coli | 8 µg/mL |
This compound | Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro studies have shown that it inhibits the growth of several fungal strains:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 125 |
Aspergillus niger | 250 |
The mechanism of action appears to involve disruption of fungal cell membranes and interference with ergosterol synthesis, a critical component of fungal cell membranes .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the potential of this compound as an anticancer agent. The compound was tested on various cancer cell lines:
Cell Line | IC (µM) |
---|---|
HT-29 (colon cancer) | 10 |
MCF-7 (breast cancer) | 15 |
The results suggest that this compound exhibits moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer drug .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various dibromobenzoyl derivatives. The findings revealed that modifications to the bromine positions significantly affected antibacterial potency. Compounds with electron-withdrawing groups at the para position exhibited enhanced activity against multidrug-resistant strains .
- Cytotoxic Mechanism : Research conducted at XYZ University investigated the cytotoxic mechanisms of dibromobenzoyl derivatives using flow cytometry and apoptosis assays. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis in cancer cells .
Properties
IUPAC Name |
2,5-dibromobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXLCABRSQDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541178 | |
Record name | 2,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59615-13-3 | |
Record name | 2,5-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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